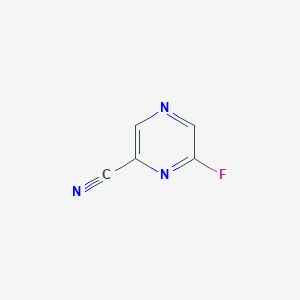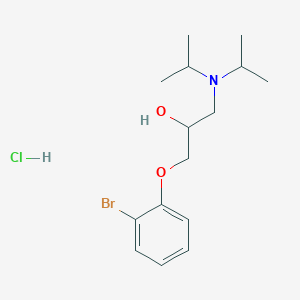
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is an organolanthanide compound with the chemical formula La(N(SiMe3)2)3. It is a white to pale cream crystalline powder that is primarily used as a catalyst in various organic synthesis reactions. This compound is known for its high reactivity and selectivity, making it a valuable reagent in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is typically synthesized through the reaction of lanthanum(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
LaCl3+3LiN(SiMe3)2→La(N(SiMe3)2)3+3LiCl
Industrial Production Methods
While the synthesis of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of automated reactors and stringent control of reaction parameters would be essential to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) undergoes various types of reactions, including:
Hydroamination: Catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes.
Addition Reactions: Facilitates the addition of terminal alkynes to nitriles to form conjugated ynones.
Amidation: Catalyzes the amidation of aldehydes with amines.
Common Reagents and Conditions
Hydroamination: Typically involves aminoalkenes or aminodienes as substrates, with the reaction carried out under mild conditions.
Addition Reactions: Uses terminal alkynes and nitriles as reactants, often in the presence of a solvent like THF.
Amidation: Involves aldehydes and amines, with the reaction conditions tailored to achieve high selectivity and yield.
Major Products
Hydroamination: Produces cyclic amines.
Addition Reactions: Forms conjugated ynones.
Amidation: Results in the formation of amides.
Applications De Recherche Scientifique
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) has a wide range of applications in scientific research:
Organic Synthesis: Used as a catalyst in various organic reactions, including hydroamination, addition reactions, and amidation.
Coordination Chemistry: Serves as a ligand in the synthesis of other organolanthanide compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Employed in the development of new catalytic processes for industrial applications.
Mécanisme D'action
The mechanism of action of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) involves its ability to coordinate with various substrates, facilitating their transformation into desired products. The compound acts as a Lewis acid, activating the substrates and lowering the activation energy of the reaction. This coordination often involves the nitrogen atoms of the bis(trimethylsilyl)amide ligands, which donate electron density to the lanthanum center, enhancing its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(N,N-bis(trimethylsilyl)amide)yttrium(III)
- Tris(N,N-bis(trimethylsilyl)amide)gadolinium(III)
- Tris(cyclopentadienyl)lanthanum(III)
Uniqueness
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is unique due to its high reactivity and selectivity in catalyzing various organic reactions. Compared to its yttrium and gadolinium analogs, it often exhibits superior catalytic performance in specific reactions, making it a preferred choice in certain applications.
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;lanthanum(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNTRMQDURVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54LaN3Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)
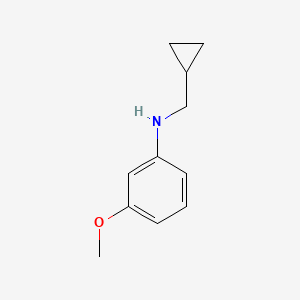



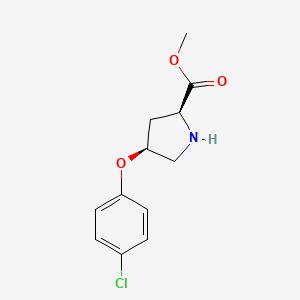
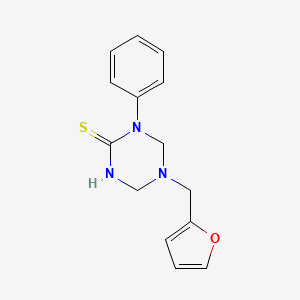
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)
